(5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
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Description
(5-Chloro-2-methoxyphenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H20Cl2N4O3 and its molecular weight is 399.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Myeloperoxidase (MPO) . MPO is a heme peroxidase that catalyzes the production of hypochlorous acid . It plays a crucial role in various autoimmune and inflammatory disorders, including vasculitis, cardiovascular diseases, and Parkinson’s disease .
Mode of Action
The compound acts as a potent and selective inhibitor of MPO . The inhibition proceeds in a time-dependent manner by a covalent, irreversible mechanism, which is dependent upon MPO catalysis . This is consistent with mechanism-based inactivation .
Biochemical Pathways
The compound affects the biochemical pathways associated with MPO. By inhibiting MPO, it reduces the production of hypochlorous acid, a potent oxidant involved in oxidative stress and inflammation . This can lead to downstream effects such as reduced inflammation and oxidative damage.
Pharmacokinetics
The compound exhibits low partition ratios and high selectivity for MPO over thyroid peroxidase and cytochrome P450 isoforms . It also demonstrates inhibition of MPO activity in lipopolysaccharide-stimulated human whole blood . Robust inhibition of plasma MPO activity was demonstrated upon oral administration to lipopolysaccharide-treated cynomolgus monkeys . .
Result of Action
The result of the compound’s action is the inhibition of MPO activity, leading to a reduction in the production of hypochlorous acid . This can potentially alleviate the symptoms of diseases associated with MPO, such as vasculitis, cardiovascular diseases, and Parkinson’s disease .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides can stimulate MPO activity, which can then be inhibited by the compound . .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3.ClH/c1-24-14-4-3-12(18)11-13(14)17(23)22-9-7-21(8-10-22)15-5-6-16(25-2)20-19-15;/h3-6,11H,7-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMJQXCIMFDHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.